Based on the structural similarities with other benzamide derivatives studied in the provided papers, 4-(1-Piperidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide could potentially interact with dopamine receptors, particularly the D3 and D4 subtypes [, ]. These receptors are involved in various neurological processes, making them relevant targets for developing drugs for treating schizophrenia, Parkinson's disease, and other neurological disorders.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1